REACTION_CXSMILES
|
[OH-].[Li+].[OH:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:17]=[C:16]([CH3:18])[N:15]=[C:14]([NH:19][C:20]3[S:21][C:22]([C:25]([O:27]C)=[O:26])=[CH:23][N:24]=3)[CH:13]=2)[CH2:8][CH2:7]1.Cl>O>[OH:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:17]=[C:16]([CH3:18])[N:15]=[C:14]([NH:19][C:20]3[S:21][C:22]([C:25]([OH:27])=[O:26])=[CH:23][N:24]=3)[CH:13]=2)[CH2:8][CH2:7]1 |f:0.1|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
265 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
37.8 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCN(CC1)C1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1CCN(CC1)C1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
After reaction at 50° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the grain overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After suction filtration
|
Type
|
CUSTOM
|
Details
|
the cake was dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1CCN(CC1)C1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.2 g | |
YIELD: PERCENTYIELD | 96.7% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |